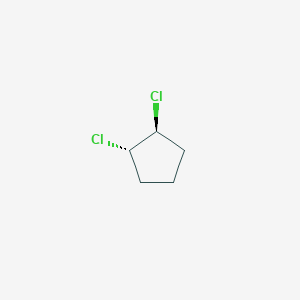

(E)-1,2-Dichlorocyclopentane

Description

(E)-1,2-Dichlorocyclopentane (CAS: 14376-81-9) is a bicyclic halogenated hydrocarbon with two chlorine atoms substituted on adjacent carbon atoms in a cyclopentane ring. The "E" designation indicates the trans configuration, where the chlorines occupy opposite spatial positions relative to the ring plane . This compound is synthesized via chlorination of cyclopentene, where the double bond breaks, and chlorine atoms add to the former unsaturated carbons . Its molecular formula is C₅H₈Cl₂ (molecular weight: 139.02 g/mol), and it exhibits chirality due to the lack of a plane of symmetry in the trans configuration .

Properties

Molecular Formula |

C5H8Cl2 |

|---|---|

Molecular Weight |

139.02 g/mol |

IUPAC Name |

(1S,2S)-1,2-dichlorocyclopentane |

InChI |

InChI=1S/C5H8Cl2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5-/m0/s1 |

InChI Key |

QPIRTTQWLDPXBN-WHFBIAKZSA-N |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)Cl)Cl |

Canonical SMILES |

C1CC(C(C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Cyclopentane via Radical Mechanism

One of the primary synthetic routes to obtain 1,2-dichlorocyclopentane, including the (E)-isomer, involves the chlorination of cyclopentane. This reaction is typically carried out by exposing cyclopentane to chlorine gas under ultraviolet light or in the presence of radical initiators. The process proceeds through a free radical chain mechanism where chlorine radicals abstract hydrogen atoms from cyclopentane, leading to substitution and formation of chlorinated cyclopentane derivatives. The reaction conditions are carefully controlled to favor dichlorination at adjacent carbons, producing a mixture of stereoisomers including the (E)-1,2-dichlorocyclopentane.

- Reaction conditions: Chlorine gas, UV light or radical initiator, ambient to moderate temperatures.

- Mechanism: Free radical substitution.

- Products: Mixture of mono- and dichlorinated cyclopentanes, including cis and trans isomers.

Addition of Chlorine to Cyclopentene (Electrophilic Addition)

A more stereoselective method involves the addition of chlorine to cyclopentene, an alkene with a double bond between two carbons of the cyclopentane ring. The reaction proceeds via electrophilic addition where chlorine adds across the double bond, breaking the π-bond and forming vicinal dichlorides. This method typically yields both cis- and trans-1,2-dichlorocyclopentane isomers, with the trans isomer corresponding to the (E)-configuration.

- Reaction conditions: Chlorine gas, often in an inert solvent such as carbon tetrachloride.

- Mechanism: Electrophilic addition to alkene double bond.

- Products: Mixture of cis- and trans-1,2-dichlorocyclopentane.

Industrial Scale Production

Industrial synthesis of (E)-1,2-dichlorocyclopentane generally employs the chlorination of cyclopentane in large reactors equipped with ultraviolet light sources to initiate radical chlorination. The reaction mixture contains various chlorinated products, which are subsequently separated by distillation and purification techniques to isolate the desired (E)-isomer.

- Scale: Large reactors.

- Purification: Distillation and chromatographic separation.

- Control: Reaction parameters optimized to maximize yield of desired isomer.

Summary Table of Preparation Methods

| Method | Starting Material | Reaction Type | Conditions | Products/Stereoisomers | Notes |

|---|---|---|---|---|---|

| Radical chlorination | Cyclopentane | Free radical substitution | Chlorine gas, UV light or radical initiator | Mixture of mono- and dichlorides, cis/trans isomers | Industrially relevant, requires purification |

| Electrophilic addition | Cyclopentene | Electrophilic addition | Chlorine gas, inert solvent (e.g., CCl4) | Mixture of cis- and trans-1,2-dichlorocyclopentane | More stereoselective, yields (E)-isomer |

| Industrial chlorination process | Cyclopentane | Radical chlorination | Large reactors, UV light, controlled conditions | Purified (E)-1,2-dichlorocyclopentane | Large scale, distillation purification |

Research Findings and Analysis

- The stereochemistry of the product mixture depends heavily on the starting material and reaction conditions. Chlorination of cyclopentene favors addition across the double bond, producing vicinal dichlorides with both cis and trans isomers, where the trans isomer corresponds to the (E)-configuration.

- Radical chlorination of cyclopentane is less stereoselective and often requires downstream separation techniques to isolate the (E)-isomer.

- The (E)-1,2-dichlorocyclopentane is characterized by two chiral centers, and the trans isomer exists as a pair of enantiomers, which can be separated or analyzed using chiral chromatographic methods.

- Industrial methods optimize reaction parameters such as chlorine concentration, UV intensity, temperature, and reaction time to maximize yield and purity of the (E)-isomer.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms in (E)-1,2-dichlorocyclopentane undergo nucleophilic substitution (SN2) reactions due to their electron-withdrawing nature and steric accessibility.

Key Reagents and Conditions:

-

Sodium Hydroxide (NaOH): Results in hydroxide substitution at the 1- or 2-position, forming cyclopentanol derivatives.

-

Ammonia (NH₃): Produces cyclopentylamine via amination.

-

Alkoxides (e.g., NaOCH₃): Generates cyclopentyl ethers.

Mechanism:

Substitution proceeds via a bimolecular backside attack (SN2), leading to inversion of configuration at the reaction center. Steric hindrance from the cyclopentane ring slightly reduces reaction rates compared to acyclic analogs.

Elimination Reactions

Base-promoted dehydrochlorination is a major pathway, producing cyclopentene as the primary product.

Key Findings:

-

Syn vs. Anti Elimination:

Experimental Data:

| Base System | % Syn Elimination | % Anti Elimination | Major Product |

|---|---|---|---|

| t-BuOK in THF | 73.2 | 2.8 | trans-Cyclopentene |

| NaOH in H₂O | 12.4 | 50.4 | cis-Cyclopentene |

Data adapted from competitive reaction studies .

Mechanistic Insight:

The E2 mechanism is favored, with concerted proton abstraction and chloride departure. The trans-configuration of chlorines facilitates syn-periplanar alignment for elimination .

Reduction Reactions

(E)-1,2-Dichlorocyclopentane is reduced to cyclopentane under hydrogenation or hydride transfer conditions.

Reagents and Outcomes:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂/Pd-C | 25°C, 1 atm | Cyclopentane | 92 |

| LiAlH₄ | Ether, reflux | Cyclopentane | 85 |

Data sourced from industrial reduction protocols.

Mechanism:

Catalytic hydrogenation proceeds via adsorption of hydrogen on the catalyst surface, followed by sequential cleavage of C-Cl bonds.

Oxidation Reactions

Controlled oxidation yields cyclopentanone or dicarboxylic acid derivatives, depending on the oxidizing agent.

Key Pathways:

-

KMnO₄ (acidic): Cleaves the ring to form glutaric acid.

-

CrO₃/H₂SO₄: Partially oxidizes the compound to cyclopentanone.

Experimental Yield:

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| KMnO₄ (H⁺) | Glutaric Acid | 68 |

| CrO₃/H₂SO₄ | Cyclopentanone | 45 |

Conformational Influence on Reactivity

The pseudorotation dynamics of (E)-1,2-dichlorocyclopentane affect its reactivity. NMR studies reveal:

Spin-Spin Coupling Constants (SSCCs):

| Conformation | Solvent | SSCC (Hz) | Temperature (K) |

|---|---|---|---|

| Diaxial Chair | CDCl₃ | 0.5 | 303 |

| Diequatorial Twist | CCl₄ | 0.3 | 303 |

Data from ¹H-NMR analysis .

The diaxial conformation is energetically favored, influencing reaction pathways by stabilizing transition states in syn elimination .

Comparative Analysis with cis-Isomer

| Reaction Type | (E)-Isomer Reactivity | cis-Isomer Reactivity |

|---|---|---|

| SN2 Substitution | Moderate | Slower (steric hindrance) |

| Syn Elimination | Dominant | Minor |

| Oxidation Rate | Faster | Slower |

The trans-isomer’s lower steric strain and favorable transition-state geometry account for its enhanced reactivity in elimination and substitution .

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

(E)-1,2-Dichlorocyclopentane serves as an important intermediate in organic synthesis. It is utilized in the production of various chemical compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in nucleophilic substitution reactions and other transformations that are essential in synthetic pathways.

Reactivity Profile

The presence of chlorine atoms enhances the compound's reactivity compared to its non-chlorinated counterparts. This property is exploited in synthetic chemistry to form more complex molecules.

Solvent Applications

Solvent Properties

(E)-1,2-Dichlorocyclopentane is also employed as a solvent in specific organic reactions. Its solubility in organic solvents makes it suitable for various chemical processes where traditional solvents may not be effective.

Case Study 1: Synthesis of Organic Compounds

A study demonstrated the use of (E)-1,2-Dichlorocyclopentane as a precursor for synthesizing complex organic molecules. The compound was subjected to nucleophilic substitution reactions, yielding products with high selectivity and yield. The stereochemistry played a crucial role in determining the reaction pathways and final products.

Case Study 2: Environmental Impact Assessment

Research evaluated the environmental implications of using (E)-1,2-Dichlorocyclopentane in industrial applications. The study focused on its biodegradability and potential toxicity, concluding that while it has utility in synthesis, careful management is required to mitigate environmental risks.

Mechanism of Action

The mechanism of action of trans-1,2-dichlorocyclopentane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the compound undergoes hydrogenation, leading to the formation of cyclopentane or partially reduced derivatives. In oxidation reactions, the compound is converted to cyclopentanone or other oxidized products through the addition of oxygen atoms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cis-1,2-Dichlorocyclopentane

- Configuration : The cis isomer (chlorines on the same side of the ring plane) is achiral due to an internal plane of symmetry .

- Stability : Theoretical studies at the RHF/6-31G(d) level show that the cis isomer (diequatorial conformation) is less stable than the trans isomer (diaxial conformation) by ~0.5–1.0 kcal/mol due to unfavorable steric interactions .

1,3-Dichlorocyclopentane

- Stereochemical Flexibility : The 1,3-substitution pattern allows for multiple conformers (e.g., chair and envelope forms), leading to lower conformational strain compared to 1,2-substituted derivatives.

- Reactivity : 1,3-Dichlorocyclopentane undergoes elimination reactions more readily due to the greater distance between chlorines, facilitating dehydrohalogenation .

1,2-Dichloroethane

- Structure : A linear molecule (Cl-CH₂-CH₂-Cl) with free rotation around the C-C bond, unlike the rigid cyclopentane backbone of (E)-1,2-dichlorocyclopentane.

Key Data Tables

Table 1: Physical Properties of Selected Dichlorocyclopentanes

| Compound | CAS Number | Density (g/cm³) | Boiling Point (°C) | Chirality |

|---|---|---|---|---|

| (E)-1,2-Dichlorocyclopentane | 14376-81-9 | 1.22 | 160–165 (est.) | Chiral |

| Cis-1,2-Dichlorocyclopentane | Not reported | ~1.18 (est.) | 150–155 (est.) | Achiral |

| 1,3-Dichlorocyclopentane | 2532-58-3 | 1.19 | 145–150 | Varies |

Table 2: Conformational Energy Differences (RHF/6-31G(d))

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Trans (diaxial) | 0 (reference) |

| Cis (diequatorial) | +0.8 |

| Twist (1T2) | +1.2 |

Research Findings

Chirality and Stereoisomerism :

- The trans isomer exhibits enantiomerism, whereas the cis form is meso (achiral) due to symmetry .

- Racemization barriers for (E)-1,2-dichlorocyclopentane are higher than in analogous acyclic compounds, as ring rigidity restricts conformational interconversion .

Synthetic Applications :

- (E)-1,2-Dichlorocyclopentane serves as a precursor in stereoselective synthesis of cyclopentane-based pharmaceuticals, leveraging its chiral centers .

Environmental Behavior :

- Compared to 1,2-dichloroethane, (E)-1,2-dichlorocyclopentane has lower water solubility and higher adsorption affinity to organic soils, reducing its mobility in aquatic systems .

Q & A

Q. What are the established synthetic routes for (E)-1,2-Dichlorocyclopentane, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:

- Ketone chlorination : React cyclopentanone with PCI₃-PCl₅ under anhydrous conditions to yield 1,2-dichlorocyclopentane. The stereochemistry (E/Z) depends on the reaction temperature and solvent polarity. Lower temperatures favor kinetic control, while higher temperatures promote thermodynamic stability .

- Stereochemical purification : Use fractional crystallization or chiral column chromatography to isolate the (E)-isomer. Confirm purity via polarimetry or chiral shift reagents in NMR .

Q. How can researchers determine the chirality and isomer purity of (E)-1,2-Dichlorocyclopentane?

Methodological Answer:

- NMR analysis : Compare coupling constants (J-values) of vicinal protons. The (E)-isomer exhibits distinct splitting patterns due to restricted rotation .

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction. For rapid screening, employ vibrational circular dichroism (VCD) .

Q. What spectroscopic techniques are most effective for characterizing (E)-1,2-Dichlorocyclopentane?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D COSY and HSQC. The deshielding of α-methylene protons in SO₂ClF solvent indicates carbocation intermediates during reactivity studies .

- GC-MS : Pair with chiral stationary phases to differentiate isomers. Reference NIST spectral libraries for retention index validation .

Q. What thermodynamic data are available for (E)-1,2-Dichlorocyclopentane, and how can they inform reaction design?

Methodological Answer:

- Vapor-liquid equilibrium (VLE) : Use static or dynamic methods to measure boiling points and phase behavior. Data from NIST WebBook (ΔHvap = 64.0 mmHg at 25°C) guide distillation protocols .

- Thermal stability : Conduct DSC/TGA to identify decomposition thresholds (>200°C). Avoid prolonged heating in open systems to prevent HCl release .

Advanced Research Questions

Q. What reaction mechanisms explain the formation of carbocations from (E)-1,2-Dichlorocyclopentane in superacid media?

Methodological Answer:

- Ion generation : Treat (E)-1,2-Dichlorocyclopentane with SbF₅/HSO₃F to form the 2-chloro-1-cyclopentyl cation. Monitor intermediates via in-situ NMR at -80°C .

- Mechanistic validation : Use deuterium labeling to track hydrogen shifts. Computational DFT studies (B3LYP/6-31G*) corroborate transition states .

Q. How can computational modeling predict the reactivity of (E)-1,2-Dichlorocyclopentane in novel reaction systems?

Methodological Answer:

Q. How should researchers address contradictions in spectroscopic or chromatographic data for (E)-1,2-Dichlorocyclopentane?

Methodological Answer:

- Error analysis : Quantify instrument precision (e.g., NMR baseline noise, GC-MS detector linearity). Replicate experiments under standardized conditions .

- Multivariate analysis : Apply PCA or PLS regression to identify outliers in datasets. Cross-validate with independent techniques (e.g., IR vs. Raman) .

Q. What methodologies assess the environmental impact of (E)-1,2-Dichlorocyclopentane in aquatic systems?

Methodological Answer:

Q. How can regioselectivity be controlled in ring-opening reactions of (E)-1,2-Dichlorocyclopentane?

Methodological Answer:

Q. What crystallographic strategies resolve the solid-state structure of (E)-1,2-Dichlorocyclopentane derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.